molecular formula C21H13ClN2O3S B2844270 7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634564-18-4

7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2844270
CAS No.: 634564-18-4
M. Wt: 408.86
InChI Key: PQVQBGVQNNUUHN-UHFFFAOYSA-N
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Description

7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features:

  • A thiazol-2-yl group at position 2, contributing to π-stacking interactions and metabolic stability.
  • A p-tolyl (4-methylphenyl) group at position 1, influencing lipophilicity and steric bulk .

This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under optimized conditions (yields: 43–86%) . Its scaffold is pharmacologically privileged, with structural flexibility allowing diverse substitutions for drug discovery .

Properties

IUPAC Name

7-chloro-1-(4-methylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3S/c1-11-2-4-12(5-3-11)17-16-18(25)14-10-13(22)6-7-15(14)27-19(16)20(26)24(17)21-23-8-9-28-21/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVQBGVQNNUUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromeno-pyrrole framework with thiazole and p-tolyl substituents. The synthesis typically involves multi-step organic reactions that yield high purity and good yields of the target compound. Recent advancements in synthetic methodologies have facilitated the generation of diverse derivatives for biological evaluation .

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing the chromeno[2,3-c]pyrrole scaffold. For instance, derivatives of this scaffold have shown cytotoxic effects against various cancer cell lines. A study reported that related compounds exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity . The mechanism of action is believed to involve disruption of tubulin polymerization and induction of apoptosis in cancer cells .

CompoundCell LineIC50 (µM)
7-Chloro derivativeMCF-723.6
Related compound 1MCF-715.1
Related compound 2HCT-1169.56

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Compounds with similar structural motifs demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of thiazole moieties is thought to enhance antibacterial properties through mechanisms such as inhibition of bacterial cell wall synthesis.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies indicate that derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related cellular damage . This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor promotion and suppression.

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

  • Study on Anticancer Effects : A recent investigation demonstrated that a derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. The study concluded that modifications at the C-2 position could enhance anticancer activity .
  • Antimicrobial Evaluation : Another study focused on a series of thiazole-containing compounds showed promising results against Mycobacterium tuberculosis and Pseudomonas aeruginosa, suggesting that these derivatives could serve as lead compounds for developing new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione against a range of microorganisms. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans10100 µg/mL

The compound exhibited significant activity against Staphylococcus aureus with a zone of inhibition of 15 mm and an MIC of 50 µg/mL. These findings suggest that it could be a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer research. Various studies have focused on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cell Line

In a study evaluating the cytotoxic effects of several derivatives including this compound on the MCF-7 breast cancer cell line, the following results were observed:

  • IC50 Value : The compound demonstrated an IC50 value of approximately 23.5 μmol/mL, indicating moderate cytotoxicity.

Table 2: Comparison of Anticancer Activity

CompoundIC50 (μmol/mL)Cell Line
7-Chloro-2-(thiazol-2-yl)-...23.5MCF-7
Compound A (control)30.0MCF-7
Compound B (control)15.0MCF-7

These findings underscore the potential application of this compound in cancer therapeutics, particularly for breast cancer treatment.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 1 (aryl), 2 (heterocycle), and 7 (halogen/other groups). These modifications impact solubility, stability, and biological interactions:

Compound Name Position 1 Substituent Position 2 Substituent Position 7 Substituent Key Properties
7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione p-Tolyl Thiazol-2-yl Cl Moderate lipophilicity (logP ~3.5), enhanced metabolic stability due to thiazole
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Nitrophenyl Thiazol-2-yl Cl Higher polarity (logP ~2.8), nitro group may confer cytotoxicity
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (AV-C) 2-Fluorophenyl 5-Isopropyl-thiadiazol-2-yl H Antiviral activity (Zika, Chikungunya inhibition); fluorophenyl enhances bioavailability
7-Chloro-2-(4-methyl-2-pyridinyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Nitrophenyl 4-Methylpyridinyl Cl Pyridine improves solubility; nitro group may limit membrane permeability
7-Chloro-1-(3,4-dimethoxyphenyl)-2-(dimethylaminopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4-Dimethoxyphenyl Dimethylaminopropyl Cl Basic amine enhances water solubility; dimethoxyphenyl increases electron density

Q & A

Basic Research Questions

Q. What are the key structural features of 7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do they influence reactivity?

  • The compound features a fused chromeno-pyrrole core with a thiazole ring at position 2, a p-tolyl group at position 1, and a chlorine substituent at position 6. The electron-withdrawing chloro group enhances electrophilic reactivity, while the thiazole and p-tolyl moieties contribute to π-π stacking and hydrophobic interactions in biological systems .
  • Functional group reactivity :

GroupReactivityExample Reaction
ThiazoleNucleophilic substitutionReacts with hydrazine to form pyrazole derivatives
ChloroElectrophilic substitutionSusceptible to Suzuki coupling for derivatization

Q. What synthetic strategies are effective for preparing this compound?

  • Multicomponent one-pot synthesis is widely used, involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., p-tolualdehyde), and primary amines. Optimized conditions (80°C in dioxane, 15–20 hours) yield high-purity products .
  • Key steps :

Condensation of aldehyde and amine to form imine.

Cyclization via nucleophilic attack on the diketone.

Thiazole incorporation via post-synthetic modification .

Q. How can researchers characterize this compound analytically?

  • NMR : Distinct chemical shifts for the thiazole proton (~δ 8.2 ppm) and pyrrole NH (~δ 10.5 ppm) confirm structural integrity .
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95% required for biological assays) .
  • Mass spectrometry : Molecular ion peak at m/z ~435 [M+H]⁺ confirms molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in thiazole-functionalized derivatives?

  • Critical factors :

  • Solvent polarity : Dioxane outperforms DMF due to better solubility of intermediates .
  • Catalyst : Pd(PPh₃)₄ improves coupling efficiency in thiazole derivatization (yield increases from 45% to 78%) .
    • Case study :
ConditionYield (%)Purity (%)
DMF, no catalyst4585
Dioxane, Pd(PPh₃)₄7892

Q. What methodologies resolve contradictions in reported biological activity across substituent variants?

  • Substituent-dependent activity : Conflicting data on antimicrobial efficacy (e.g., nitro vs. methoxy groups) can be reconciled via:

Dose-response assays : Establish IC₅₀ values under standardized conditions.

Molecular docking : Compare binding affinities to target enzymes (e.g., CYP450 isoforms) .

  • Example :

SubstituentIC₅₀ (µM)Target
Nitro (R=NO₂)12.3Chemokine receptor CXCR4
Methoxy (R=OMe)28.7CYP3A4

Q. How can researchers design assays to probe its mechanism of action in modulating chemokine receptors?

  • In vitro :

  • Calcium flux assays (FLIPR Tetra) to measure receptor activation in HEK293 cells transfected with CXCR4 .
  • Competitive binding studies using fluorescently labeled ligands (e.g., AMD3100-Cy5) .
    • In silico :
  • MD simulations to map interactions between the thiazole moiety and receptor hydrophobic pockets .

Q. What strategies enable selective functionalization of the chromeno-pyrrole core for SAR studies?

  • Regioselective bromination : NBS in CCl₄ selectively brominates the chromene ring at position 6 (yield: 65%) .
  • Protection/deprotection : Use Boc groups to shield the pyrrole NH during thiazole modifications .

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